tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate

Overview

Description

The compound tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate and tert-Butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate are similar to the compound you’re interested in. They are used in the field of chemistry for various purposes.

Synthesis Analysis

There is a study that discusses the synthesis of similar compounds, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate was confirmed by single crystal X-ray diffraction analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume of tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate have been reported .Scientific Research Applications

Synthesis of Biologically Active Compounds

tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate is utilized as an intermediate in the synthesis of biologically active compounds. A study by Liu Ya-hu (2010) demonstrated the synthesis of a related compound, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is important for creating biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Structural Analysis and Theoretical Studies

Research by Zhi-Ping Yang et al. (2021) focused on the structural characterization of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, using techniques like X-ray diffraction and density functional theory. This research is crucial for understanding the stability and conformation of the molecule (Zhi-Ping Yang et al., 2021).

Pharmaceutical Research

A study conducted by Ashwini Gumireddy et al. (2021) explored a piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, which showcased potential pharmaceutical applications due to its pharmacologically useful core (Ashwini Gumireddy et al., 2021).

Antimicrobial and Anthelmintic Activities

C. Sanjeevarayappa et al. (2015) synthesized and evaluated tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate for its antibacterial and anthelmintic activities. The compound exhibited moderate anthelmintic activity, indicating potential applications in treating infections (C. Sanjeevarayappa et al., 2015).

Anticorrosive Applications

Research by B. Praveen et al. (2021) investigated tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for its anticorrosive properties. The compound showed significant inhibition efficiency for steel in corrosive media, suggesting its use in industrial applications (B. Praveen et al., 2021).

Macrocyclic Compound Synthesis

A study by T. McMurry et al. (1992) described the synthesis of macrocyclic tetraamines, involving tert-butyl 4-methylpiperazine-1-carboxylate, for creating poly(amino carboxylate) chelating agents. These agents have potential applications in medicinal chemistry and imaging (T. McMurry et al., 1992).

Mechanism of Action

Target of Action

Tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have shown a wide spectrum of biological activities .

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . These features enhance favorable interaction with macromolecules .

Biochemical Pathways

It’s known that piperazine derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery . These properties could influence the compound’s bioavailability.

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The properties of the piperazine ring, such as its conformational flexibility and the capacity for the formation of hydrogen bonds, could potentially be influenced by environmental factors .

Properties

IUPAC Name |

tert-butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-12-11-13(19(21)22)5-6-14(12)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAAPQLWAKMBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624918 | |

| Record name | tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193902-86-2 | |

| Record name | tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

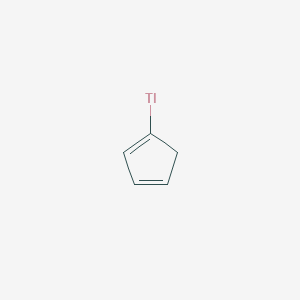

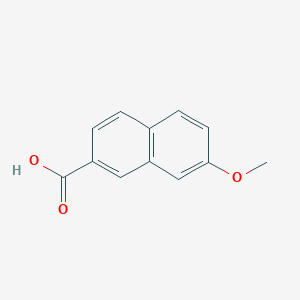

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1370834.png)